For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Chemical Properties of rac-Tenofovir-d6
This technical guide provides a comprehensive overview of the chemical and physical properties of racemic Tenofovir-d6 (rac-Tenofovir-d6), a deuterated analog of the antiviral agent Tenofovir. This document is intended for use by professionals in research and drug development who utilize isotopically labeled compounds for pharmacokinetic studies, bioanalytical method development, and as internal standards in quantitative analysis.
Core Chemical and Physical Properties
rac-Tenofovir-d6 is a stable, isotopically labeled form of Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B infections.[1] The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Tenofovir in biological matrices.[2][3]
General and Physical Properties
| Property | Value | Source(s) |
| Appearance | White to brown solid | [4][5] |
| Storage Temperature | -20°C, protect from light | |
| Solubility | Sparingly soluble in DMSO and water | |
| Purity (HPLC) | >95% | |
| Isotopic Purity | ≥99% deuterated forms (d1-d6) |
Chemical Identifiers and Molecular Data
| Property | Value | Source(s) |
| IUPAC Name | [1-(6-aminopurin-9-yl)-1,1,2,3,3,3-hexadeuteriopropan-2-yl]oxymethylphosphonic acid | |
| Synonyms | P-[[1-[(6-amino-9H-purin-9-yl)methyl-d2]ethoxy-1,2,2,2-d4]methyl]phosphonic acid, GS-1278-d6, PMPA-d6 | |
| CAS Number | 1020719-94-1 | |
| Molecular Formula | C₉H₈D₆N₅O₄P | |
| Molecular Weight | 293.25 g/mol | |
| Exact Mass | 293.116 Da |
Mechanism of Action of the Parent Compound: Tenofovir
Tenofovir is an acyclic nucleoside phosphonate analog of adenosine monophosphate. It is a prodrug that requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate. Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase by mimicking the natural substrate, deoxyadenosine 5'-triphosphate. Its incorporation into a growing viral DNA strand leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, thereby halting viral replication. This high selectivity for viral enzymes over human DNA polymerases contributes to its therapeutic profile.
Experimental Protocols
rac-Tenofovir-d6 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Tenofovir quantification. Below are representative experimental protocols for common analytical techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying Tenofovir in biological matrices like plasma, whole blood, or tissue samples.
1. Sample Preparation (Protein Precipitation):
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To a 200 µL aliquot of human plasma, add a working solution of the internal standard, rac-Tenofovir-d6.
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Add a protein precipitating agent, such as acetonitrile or methanol, to the plasma sample.
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Vortex the mixture to ensure thorough mixing and precipitation of proteins.
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Centrifuge the sample to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation:
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Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
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Mobile Phase: A gradient elution is typically employed, consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol).
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Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
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Injection Volume: 2-10 µL.
3. Mass Spectrometric Detection:
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Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for Tenofovir and its deuterated analog.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions:
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Tenofovir: The precursor ion [M+H]⁺ at m/z 288.05 is monitored, with product ions typically at m/z 176.0 and 136.0.
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rac-Tenofovir-d6: The precursor ion [M+H]⁺ at m/z 294.0 is monitored, with corresponding shifted product ions such as m/z 182.0.
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Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS is used for quantification, NMR spectroscopy is a powerful tool for structural confirmation of both Tenofovir and its deuterated analogs.
1. Sample Preparation:
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Dissolve a sufficient amount of rac-Tenofovir-d6 in a suitable deuterated solvent, such as DMSO-d6 or D₂O.
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Transfer the solution to an NMR tube.
2. Data Acquisition:
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Acquire ¹H, ¹³C, and ³¹P NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
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In the ¹H NMR spectrum of the non-deuterated Tenofovir, characteristic peaks for the aromatic protons appear around δ=8.00-8.10 ppm. For rac-Tenofovir-d6, the signals corresponding to the deuterated positions will be absent or significantly reduced.
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The ³¹P NMR spectrum will show a characteristic signal for the phosphonate group.
Conclusion
rac-Tenofovir-d6 is an essential tool for the accurate bioanalysis of Tenofovir. Its chemical and physical properties are well-defined, and its use as an internal standard is established in numerous validated analytical methods. The experimental protocols outlined in this guide provide a foundation for the reliable quantification and characterization of Tenofovir in various research and clinical settings.
